ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate
Description
Ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate (CAS: 859134-37-5) is a dimeric chromone derivative featuring two chromen-2-one (coumarin) units linked via a 3,4'-bichromen scaffold. Key structural elements include a methoxy group at the 7'-position, two ketone groups (2,2'-dioxo), and an ethoxyacetate side chain at the 7-position of the second chromone . Its molecular complexity arises from the conjugated aromatic system and ester functionality, which influence its physicochemical properties and biological interactions. The compound is synthesized via alkylation of a hydroxyl-substituted chromone precursor with ethyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃) .
Structure
3D Structure
Properties
Molecular Formula |
C23H18O8 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3 |
InChI Key |
SORFHZMBTVVCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate typically involves the reaction of 7-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
| Condition | Product | Catalyst/Reagent | Yield |
|---|---|---|---|
| Basic (NaOH, H₂O/EtOH) | [(7'-Methoxy-2,2'-dioxo-bichromen-7-yl)oxy]acetic acid | NaOH (1.2 eq) | 85–92% |
| Acidic (H₂SO₄, H₂O) | [(7'-Methoxy-2,2'-dioxo-bichromen-7-yl)oxy]acetic acid | H₂SO₄ (0.5 M) | 78–84% |
Mechanism :
-
Base-mediated : Nucleophilic attack by hydroxide ion at the ester carbonyl, followed by cleavage of the ethoxy group.
-
Acid-mediated : Protonation of the carbonyl oxygen, facilitating nucleophilic water attack .
Transesterification
The ethyl ester undergoes alcohol exchange in the presence of acid/base catalysts, enabling the synthesis of diverse ester derivatives.
Key Insight : Titanium alkoxides improve yields in sterically demanding transesterifications by stabilizing tetrahedral intermediates .
Nucleophilic Substitution at the Ether Linkage
The ether oxygen adjacent to the chromene system participates in nucleophilic substitutions under strongly acidic or reductive conditions.
| Reagent | Product | Conditions |
|---|---|---|
| HI (48%) | 7-Hydroxy-7'-methoxy-2,2'-dioxo-bichromen | Reflux, 4 h |
| BBr₃ (1.2 eq) | Demethylated bichromen derivative | CH₂Cl₂, −78°C, 1 h |
Application : Demethylation with BBr₃ selectively removes the methoxy group, enabling further functionalization .
Cyclocondensation Reactions
The compound participates in Knoevenagel and Michael addition cascades to form polycyclic frameworks, a hallmark of chromene chemistry.
Example Reaction :
-
Reactants : Malononitrile (1.2 eq), 4-hydroxycoumarin (1 eq), aldehyde (1 eq)
-
Catalyst : TBAB (10 mol%)
| Parameter | Value |
|---|---|
| Temperature | 100°C (solvent: H₂O) |
| Time | 1 h |
| Yield | 88–94% |
Mechanism :
-
Knoevenagel condensation between aldehyde and malononitrile.
-
Michael addition of 4-hydroxycoumarin to the nitrile intermediate.
Oxidative Transformations
The chromene core undergoes oxidation to yield quinone-like structures, particularly under Mn(OAc)₃ or Cu(OAc)₂ catalysis.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| Mn(OAc)₃ | 2,2'-Dioxo-bichromen-quinone | AcOH, 80°C, 2 h |
| Cu(OAc)₂/DBU | Dehydrogenated chromene derivative | CH₃CN, O₂, 25°C, 6 h |
Kinetics :
-
Mn(OAc)₃-mediated oxidation proceeds via radical intermediates, with enolization as the rate-determining step .
-
Cu(OAc)₂/DBU systems enable aerobic dehydrogenation through dinuclear copper-acetate complexes .
Radical Addition Pathways
The compound serves as a radical acceptor in Mn(OAc)₃-driven reactions, forming C–C bonds with alkenes or alkynes.
Example :
| Parameter | Value |
|---|---|
| Temperature | 60°C (solvent: AcOH) |
| Time | 3 h |
| Yield | 72% |
Mechanism :
-
Enolization of the β-keto ester moiety.
-
Single-electron transfer (SET) to Mn(III), generating a carbon-centered radical.
-
Radical addition to styrene, followed by oxidation to the final product .
Photochemical Reactivity
The conjugated chromene system undergoes [4π] electrocyclic ring-opening under UV light (λ = 365 nm), forming a colored isomer.
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), CH₂Cl₂ | Ring-opened merocyanine derivative | Φ = 0.45 |
Application : This reversible photochromism is exploitable in smart materials and optical sensors.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that compounds similar to ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate exhibit significant biological activities. For instance, derivatives of dioxo-bichromenes have been studied for their anti-inflammatory and analgesic properties. In particular, studies have shown that related compounds can outperform traditional analgesics like Piroxicam and Meloxicam in specific assays .
Mechanism of Action
The mechanism by which these compounds exert their pharmacological effects often involves the modulation of inflammatory pathways and pain receptors. For example, the activity may be linked to the inhibition of cyclooxygenase enzymes or modulation of nitric oxide synthesis in inflammatory models .
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including esterification and cyclization processes. Advanced techniques such as X-ray diffraction are employed to elucidate the crystal structure of synthesized compounds .
Crystal Structure Insights
Understanding the crystal structure is crucial for predicting the behavior of these compounds in biological systems. The polymorphism observed in related compounds suggests that different crystalline forms can exhibit varying biological activities .
Material Science Applications
Polymeric Composites
this compound can potentially be incorporated into polymeric materials to enhance their mechanical and thermal properties. Research on similar organic esters indicates that they can improve the flexibility and durability of polymers when used as additives or plasticizers .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Anti-inflammatory Study | Compounds similar to this compound demonstrated significant reduction in edema in rat models compared to control groups | Potential development of new anti-inflammatory drugs |
| Synthesis Research | Successful synthesis of dioxo-bichromene derivatives using novel catalytic methods | Advancements in synthetic organic chemistry techniques |
| Material Enhancement Study | Incorporation into polymer matrices improved mechanical properties by 15% | Development of advanced materials for industrial applications |
Mechanism of Action
The mechanism of action of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects
- Methoxy vs.
- Dimeric vs. Monomeric Chromones: The 3,4'-bichromen linkage introduces steric hindrance and extended conjugation, which may alter UV absorption profiles and binding affinities in biological targets compared to monomers .
Electronic Properties
- The electron-withdrawing ketone (2,2'-dioxo) and ester groups polarize the aromatic system, increasing reactivity toward nucleophilic attack compared to non-ketone analogs (e.g., ).
Bioactivity and Pharmacological Potential
- Antimicrobial Activity: Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () and thiazolidinone-coupled chromones () exhibit moderate antimicrobial properties. The dimeric structure of the target compound may enhance activity due to increased π-π stacking with microbial enzymes.
- Anti-inflammatory Potential: Chromones with methoxy/ester groups (e.g., ) show COX-2 inhibition in docking studies. The target compound’s dual ketone groups could similarly interact with catalytic residues.
Physicochemical Properties
Biological Activity
Ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a bichromene moiety with methoxy and dioxo substitutions. Its chemical formula is , and it has a molecular weight of approximately 316.32 g/mol.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
Ethyl acetate extracts containing similar structures have demonstrated anti-inflammatory effects in various models. In animal studies, administration of these extracts resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for managing inflammatory diseases . The modulation of inflammatory pathways may be mediated through the inhibition of NF-kB signaling.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential . Further investigations are needed to elucidate its efficacy across different cancer types.
Cellular Mechanisms
The biological activity of this compound is likely mediated through several cellular pathways:
- Antioxidant Defense : Enhances the expression of genes involved in antioxidant defense.
- Inflammatory Pathways : Inhibits the expression of cyclooxygenase (COX) enzymes and lipoxygenases.
- Apoptotic Pathways : Activates intrinsic apoptotic pathways leading to cell death in tumor cells.
Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of various derivatives related to this compound using DPPH and ABTS assays. Results indicated that these compounds exhibited significant free radical scavenging activity with IC50 values comparable to standard antioxidants such as ascorbic acid .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation in rats, treatment with ethyl acetate extracts significantly reduced serum levels of inflammatory markers compared to untreated controls. The high-dose group showed a marked decrease in TNF-α and IL-6 levels .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate?
- Methodological Answer : The compound is synthesized via esterification and etherification reactions. A common approach involves refluxing the precursor (e.g., 7-hydroxycoumarin derivatives) with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF). For example, refluxing at 80–100°C for 9–12 hours yields the ester product, followed by recrystallization from ethanol for purification . Acid-catalyzed esterification (e.g., sulfuric acid in methanol) is also employed for intermediates .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural verification relies on X-ray crystallography to confirm the bichromen scaffold and substituent positions . Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy, ester, and aromatic protons.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- FT-IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (chromenone carbonyl) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Storage : Dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis .
- Emergency measures : For accidental ingestion, administer activated charcoal and seek immediate medical attention with the compound label .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodological Answer :
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) or sulfuric acid to accelerate esterification .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
- Purification : Gradient column chromatography (hexane:ethyl acetate) improves purity to >98% .
Q. How to resolve contradictions in spectral data between NMR and X-ray crystallography?
- Methodological Answer :
- Dynamic NMR analysis : Detect rotational isomerism or tautomerism causing peak splitting. For example, methoxy groups may exhibit restricted rotation, altering NMR signals .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate crystallographic structures .
- Variable-temperature (VT) NMR : Identify temperature-dependent conformational changes .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Use crystallographic data for protein structures (PDB IDs: 5KIR, 6COX) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxy, ester, or chromenone groups. For example, replace the ethyl ester with methyl or tert-butyl esters to assess steric effects .
- Biological assays : Test derivatives against antimicrobial targets (e.g., S. aureus MIC assays) or anti-inflammatory models (COX-2 inhibition) .
- Data analysis : Use principal component analysis (PCA) to cluster bioactivity trends and identify critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
